molecular formula C17H25NO6 B4004287 (2-methyl-3-phenoxypropyl)(tetrahydro-2-furanylmethyl)amine oxalate

(2-methyl-3-phenoxypropyl)(tetrahydro-2-furanylmethyl)amine oxalate

Cat. No.: B4004287
M. Wt: 339.4 g/mol
InChI Key: GLCYTLKHUVKWFS-UHFFFAOYSA-N
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Description

(2-methyl-3-phenoxypropyl)(tetrahydro-2-furanylmethyl)amine oxalate is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16818752 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonheme Iron Complexes and Oxidation

Nonheme oxoiron(IV) complexes exhibit significant room temperature stability and are capable of hydroxylating alkanes with strong C-H bonds. This highlights the potential of complex organic compounds in mimicking enzymatic activities and contributing to understanding and harnessing catalytic oxidation processes (Kaizer et al., 2004).

Polymerization Catalysts

Aluminum-methyl complexes, supported by tetradentate phenoxy-amine ligands, have been utilized in the ring-opening polymerization of lactides, illustrating the role of sophisticated organometallic complexes in polymer science. This application underscores the importance of such compounds in developing sustainable plastic materials (Tang & Gibson, 2007).

Amine-Functionalized Silica

Amine-functionalized colloidal silica, prepared through a modified synthesis approach, serves various applications, including as catalysts, in drug delivery systems, and in chemical modifications for enhanced material properties. This demonstrates the broad applicability of functionalized organic compounds in materials science (Soto-Cantu et al., 2012).

Oxalate-Bridged Complexes

Oxalate-bridged dinuclear complexes have been synthesized and studied for their structural and magnetic properties. Such research contributes to the understanding of molecular magnetism and the design of magnetic materials, which are critical in data storage technologies (Ohba et al., 1993).

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-3-phenoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-13(10-16-11-15-8-5-9-17-15)12-18-14-6-3-2-4-7-14;3-1(4)2(5)6/h2-4,6-7,13,15-16H,5,8-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYTLKHUVKWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1CCCO1)COC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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